molecular formula C20H15FN2O4S B11456132 7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11456132
M. Wt: 398.4 g/mol
InChI Key: XFVGESSCLRWJJA-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound features a unique combination of benzodioxole, fluorophenyl, and thiazolopyridine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorophenyl group can be useful in imaging and diagnostic applications.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The thiazolopyridine core can play a role in stabilizing the compound’s conformation and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE
  • 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE

Uniqueness

The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H15FN2O4S

Molecular Weight

398.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H15FN2O4S/c1-22-19-18(28-20(22)25)14(11-2-7-15-16(8-11)27-10-26-15)9-17(24)23(19)13-5-3-12(21)4-6-13/h2-8,14H,9-10H2,1H3

InChI Key

XFVGESSCLRWJJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)SC1=O

Origin of Product

United States

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